molecular formula C12H11NO B12908798 (Z)-4-(1H-Indol-2-yl)but-3-en-2-one

(Z)-4-(1H-Indol-2-yl)but-3-en-2-one

Cat. No.: B12908798
M. Wt: 185.22 g/mol
InChI Key: KOKGNUYOCCXQRV-SREVYHEPSA-N
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Description

(Z)-4-(1H-Indol-2-yl)but-3-en-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features an indole ring system attached to a butenone moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(1H-Indol-2-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the condensation of indole-2-carboxaldehyde with a suitable enone precursor under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(1H-Indol-2-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

(Z)-4-(1H-Indol-2-yl)but-3-en-2-one is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biology

In biological research, indole derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar activities.

Medicine

The compound may have potential therapeutic applications due to its structural similarity to other bioactive indole derivatives. It could be explored for use in drug development.

Industry

In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-(1H-Indol-2-yl)but-3-en-2-one would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

(Z)-4-(1H-Indol-2-yl)but-3-en-2-one is unique due to its specific structure, which combines an indole ring with a butenone moiety. This combination may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

(Z)-4-(1H-indol-2-yl)but-3-en-2-one

InChI

InChI=1S/C12H11NO/c1-9(14)6-7-11-8-10-4-2-3-5-12(10)13-11/h2-8,13H,1H3/b7-6-

InChI Key

KOKGNUYOCCXQRV-SREVYHEPSA-N

Isomeric SMILES

CC(=O)/C=C\C1=CC2=CC=CC=C2N1

Canonical SMILES

CC(=O)C=CC1=CC2=CC=CC=C2N1

Origin of Product

United States

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